molecular formula C5H12N2 B145903 (R)-3-Aminopiperidine CAS No. 127294-73-9

(R)-3-Aminopiperidine

Número de catálogo: B145903
Número CAS: 127294-73-9
Peso molecular: 100.16 g/mol
Clave InChI: PEUGKEHLRUVPAN-RXMQYKEDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

®-3-Aminopiperidine is a chiral amine with the molecular formula C5H12N2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom The ®-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms that corresponds to the “right-handed” form

Métodos De Preparación

Synthetic Routes and Reaction Conditions: ®-3-Aminopiperidine can be synthesized through several methods, including:

    Asymmetric Synthesis: One common method involves the asymmetric hydrogenation of 3-piperidone using a chiral catalyst. This process ensures the selective formation of the ®-enantiomer.

    Chiral Resolution: Another approach is the resolution of racemic 3-aminopiperidine using chiral acids or bases to separate the ®- and (S)-enantiomers.

Industrial Production Methods: In industrial settings, the production of ®-3-Aminopiperidine often involves large-scale asymmetric hydrogenation due to its efficiency and scalability. The use of chiral catalysts such as rhodium or ruthenium complexes is common in these processes.

Análisis De Reacciones Químicas

Types of Reactions: ®-3-Aminopiperidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form piperidine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon is commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of N-substituted piperidines.

Aplicaciones Científicas De Investigación

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

(R)-3-Aminopiperidine serves as a crucial precursor in the synthesis of DPP-IV inhibitors, which are important for the treatment of type 2 diabetes. Notable examples include:

  • Alogliptin
  • Linagliptin
  • Trelagliptin

These compounds enhance glycemic control by inhibiting the enzyme DPP-IV, thereby increasing the levels of incretin hormones that regulate glucose metabolism .

GlyT1 Inhibitors

Research has identified (R)-3-amido-3-aryl-piperidines, which include this compound derivatives, as potent GlyT1 inhibitors. These compounds are being explored for their potential in treating schizophrenia by modulating glutamatergic transmission .

Synthesis of Bioactive Compounds

The compound is widely used as a building block in organic synthesis due to its amino functional group, which allows for the formation of various derivatives. It has been utilized in:

  • The synthesis of peptide analogues that target specific enzymes such as IdeS, a bacterial cysteine protease .
  • The development of novel inhibitors with enhanced selectivity and potency against various biological targets .

Case Study: Synthesis of Peptide Analogues

A study demonstrated the use of this compound in synthesizing peptide analogues that showed selective inhibition against IdeS. The research focused on optimizing yields and selectivity through various synthetic pathways, highlighting the versatility of this compound in medicinal chemistry .

Enantiomeric Resolution

Recent advancements have shown successful methods for resolving racemic 3-aminopiperidine into its enantiomers using optically active cyclic phosphoric acids. This process is critical for obtaining high-purity this compound for pharmaceutical applications .

Comparative Data Table

ApplicationCompound ExampleTherapeutic UseReference
DPP-IV InhibitorsAlogliptinType 2 Diabetes
GlyT1 Inhibitors3-Amido-3-aryl-piperidinesSchizophrenia
Peptide SynthesisIdeS InhibitorsTargeting bacterial infections

Mecanismo De Acción

The mechanism of action of ®-3-Aminopiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the molecules it interacts with.

Comparación Con Compuestos Similares

    (S)-3-Aminopiperidine: The enantiomer of ®-3-Aminopiperidine with a different spatial arrangement of atoms.

    Piperidine: The parent compound without the amino group.

    N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.

Uniqueness: ®-3-Aminopiperidine is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in the synthesis of enantiomerically pure compounds. Its ability to participate in a variety of chemical reactions makes it a versatile building block in organic synthesis.

Actividad Biológica

(R)-3-Aminopiperidine ((R)-APD) is a chiral amine that has garnered attention due to its significant biological activities and applications in medicinal chemistry. It serves as a key intermediate in the synthesis of various pharmaceutical compounds, including antidiabetic agents like alogliptin, trelagliptin, and linagliptin. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis methodologies, and relevant case studies.

This compound can be synthesized through various methods, with one notable approach involving the resolution of racemic 3-aminopiperidine using optically active cyclic phosphoric acids. This method achieved a yield of 99.5% with an enantiomeric excess of 99.6%, demonstrating the compound's potential for high-purity applications in drug development .

1. Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes. A study focused on peptide analogues containing this compound found that certain derivatives exhibited selective inhibition of cysteine proteases like IdeS and SpeB. The results indicated that modifications to the piperidine moiety could enhance inhibitory potency, with some analogues showing improved enzyme inhibition profiles compared to their parent compounds .

CompoundEnzyme TargetInhibition Profile
(R)-pipGPIdeSStrong Inhibition
(R)-LGpipPSpeBModerate Inhibition
(S)-LpipGPIdeSStrong Inhibition

2. Antifungal Activity

Research has also explored the antifungal properties of derivatives based on this compound. A series of N-substituted 4-aminopiperidines were synthesized and tested against clinically relevant fungal strains such as Candida spp. and Aspergillus spp. Some compounds demonstrated significant antifungal activity with minimal inhibitory concentrations (MICs) ranging from 1–4 µg/mL against yeasts, indicating a promising avenue for the development of new antifungal agents .

3. Cytotoxicity Studies

Cytotoxicity assessments have been performed on various cell lines to evaluate the safety profile of this compound derivatives. The toxicity was assessed using HL-60, HUVEC, and MCF10A cells, revealing that certain compounds exhibited lower cytotoxicity compared to established antifungal agents like amorolfine hydrochloride .

Case Studies

Case Study 1: Antidiabetic Drug Development
Alogliptin, a DPP-4 inhibitor used in diabetes management, incorporates this compound as a key structural component. Clinical studies have shown that alogliptin effectively lowers blood glucose levels in patients with type 2 diabetes without significant adverse effects, underscoring the therapeutic potential of this compound .

Case Study 2: Antifungal Research
In a comparative study against Candida spp., compounds derived from this compound showed superior antifungal activity compared to traditional treatments. The study highlighted the potential for these novel compounds to serve as effective alternatives in antifungal therapy .

Propiedades

IUPAC Name

(3R)-piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c6-5-2-1-3-7-4-5/h5,7H,1-4,6H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUGKEHLRUVPAN-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349860
Record name (R)-3-AMINOPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127294-73-9
Record name (R)-3-AMINOPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-piperidin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Aminopiperidine
Reactant of Route 2
(R)-3-Aminopiperidine
Reactant of Route 3
(R)-3-Aminopiperidine
Reactant of Route 4
(R)-3-Aminopiperidine
Reactant of Route 5
(R)-3-Aminopiperidine
Reactant of Route 6
(R)-3-Aminopiperidine
Customer
Q & A

Q1: What makes (R)-3-Aminopiperidine a valuable building block in drug design, especially for DPP-4 inhibitors?

A1: this compound often features in DPP-4 inhibitors due to its structural similarity to the natural substrate of DPP-4. This similarity allows these drugs to bind potently and selectively to the enzyme's active site. This interaction inhibits DPP-4's activity, preventing the breakdown of incretin hormones like GLP-1, ultimately leading to improved glycemic control. Several marketed drugs, including alogliptin, linagliptin, and trelagliptin, incorporate this compound in their structures, demonstrating its successful application in this field [, , , , ].

Q2: Can you explain the process of resolving this compound from its racemic mixture?

A2: Resolution of this compound from its racemic mixture, which contains both (R) and (S) enantiomers, can be achieved through diastereomeric salt formation. This involves reacting the racemic mixture with an enantiomerically pure resolving agent, such as (R)-4-(2-chlohydroxy-1.3.2-dioxaphosphorinane 2-oxide ((R)-CPA) []. This reaction results in the formation of two diastereomeric salts with different physical properties, allowing for separation using techniques like crystallization. Once separated, the desired this compound can be isolated.

Q3: Have there been any studies investigating how structural modifications to this compound derivatives affect their activity against MATE1?

A3: Yes, research has explored the structure-activity relationships of platinum-acridine anticancer agents containing various linker moieties, including this compound. These studies have shown that the rigidity of the linker plays a role in the compound's interaction with MATE1 (multidrug and toxin extrusion protein 1) []. Specifically, a more rigid linker, similar to that found in derivative 2 of the study, showed a strong correlation between potency and MATE1 expression in cancer cells.

Q4: What synthetic approaches have been used to prepare this compound or its derivatives?

A4: Several methods have been reported for synthesizing this compound or its derivatives:

  • Chiral resolution: Starting from racemic 3-Aminopiperidine, chiral resolution using resolving agents like (R)-CPA can be employed to isolate this compound [].
  • Multi-step synthesis: this compound dihydrochloride can be synthesized from Ethyl nipecotate through a series of reactions, including chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection [].
  • Catalytic hydrogenolysis: Starting with a suitably protected precursor (Compound III in the reference), catalytic hydrogenolysis using a palladium catalyst and ammonium formate as a reducing agent can yield this compound [].

Q5: Are there alternative synthetic routes for preparing Linagliptin that involve this compound?

A5: Research has explored more efficient Linagliptin synthesis routes. One approach utilizes a Mitsunobu reaction to create a key intermediate, which then undergoes a substitution reaction with this compound to form another intermediate []. This intermediate is further reacted to yield Linagliptin. This method offers advantages like milder reaction conditions, high selectivity, and improved product quality.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.